molecular formula C19H17ClN2O B2648856 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 922888-10-6

2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2648856
CAS No.: 922888-10-6
M. Wt: 324.81
InChI Key: QVLNKAXTSATIIG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one (CAS 358340-29-1) is a chemical compound featuring the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant and diverse biological activities . This compound has a molecular formula of C19H17ClN2O and a molecular weight of 324.80 . The pyridazinone core is of great interest in medicinal chemistry, particularly in the fields of cardiovascular disease and oncology . Researchers are highly interested in this scaffold because these two major health challenges share common risk factors, leading to a growing field known as reverse cardio-oncology, where patients with conditions like hypertension are more prone to cancer . Compounds based on pyridazin-3(2H)-one have been developed as vasodilators to treat various cardiac disorders, including systemic hypertension, heart failure, and angina . Concurrently, other pyridazinone derivatives act as targeted anticancer agents , functioning through mechanisms such as the inhibition of key enzymes like tyrosine kinases, which play a critical role in cancer cell survival, proliferation, and metastasis . This makes this compound a valuable compound for researchers exploring potential dual-activity agents or employing drug repurposing strategies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity for their specific research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-3-8-17(14(2)11-13)18-9-10-19(23)22(21-18)12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNKAXTSATIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the condensation of 4-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine, followed by cyclization with an appropriate reagent to form the pyridazinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Below is a detailed comparison of 2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one with analogous compounds, focusing on synthesis, structural features, and pharmacological data.

Key Observations :

  • Synthetic Flexibility: Most pyridazinones are synthesized via cyclization of hydrazine derivatives or substitution reactions, with purification by chromatography or crystallization .

Key Observations :

  • Substituent-Activity Relationships : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity, while methoxy or methyl groups improve anti-inflammatory effects .
  • Pyridazinone Core: The scaffold’s rigidity and hydrogen-bonding capacity (C=O, NH) are critical for target engagement .
Physicochemical and Spectroscopic Comparisons
  • Melting Points : Range from 210°C (methoxy-substituted) to 306°C (phenyl-substituted), reflecting crystallinity influenced by substituent polarity .
  • Spectroscopy :
    • IR : C=O stretches at 1659–1713 cm⁻¹; NH stretches at 3387–3431 cm⁻¹ .
    • NMR : Aromatic protons appear at δ 6.84–7.55; methyl groups at δ 2.26–3.87 .

Biological Activity

2-(4-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a member of the pyridazinone class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyridazinone core with a chlorobenzyl group at the C-2 position and a dimethylphenyl group at the C-6 position. The presence of these aromatic groups enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H19ClN2O
Molecular Weight334.83 g/mol
IUPAC NameThis compound
Melting PointNot available

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound may exert anti-inflammatory effects by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Action : Its structural features suggest potential interactions with bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting that this pyridazinone may also exhibit cytotoxic effects against tumors.

Antimicrobial Activity

Recent studies have indicated that pyridazinones possess significant antimicrobial properties. For instance, a study evaluated the antibacterial effects of various pyridazinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to this compound exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce inflammatory markers in human cell lines. The mechanism involved the downregulation of cytokine production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Antitumor Activity

A preliminary evaluation of the cytotoxic effects on cancer cell lines revealed that this compound exhibited IC50 values comparable to known chemotherapeutics. For example:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

These results suggest that further exploration into its mechanism of action and structure-activity relationship is warranted.

Case Studies

  • Antibacterial Evaluation : In a study focusing on the synthesis and biological evaluation of pyridazinones, derivatives including this compound were tested against various bacterial strains. Results indicated significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .
  • Anti-inflammatory Study : A research project investigated the anti-inflammatory properties of several pyridazinones in animal models. The results demonstrated that treatment with this compound resulted in a marked reduction in edema compared to control groups .

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